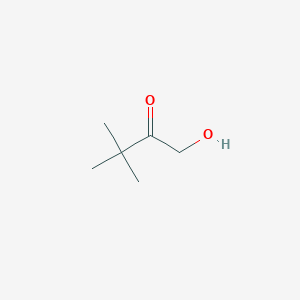

1-Hydroxy-3,3-dimethylbutan-2-one

描述

Significance as a Building Block in Complex Organic Synthesis

The true value of 1-hydroxy-3,3-dimethylbutan-2-one lies in its role as a versatile building block for creating more elaborate organic molecules. Its dual functionality enables it to undergo a variety of reactions, including oxidation, reduction, and substitution, making it an essential intermediate in multi-step syntheses. Chemists leverage this reactivity to introduce specific structural features into a target molecule.

For instance, the compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure can be modified to create biologically active molecules that may interact with biological targets like enzymes and receptors. One notable application is its use in the Claisen-Schmidt condensation to form chalcone (B49325) derivatives, which are α,β-unsaturated ketones studied for various biological activities. The hydroxyl and ketone groups provide reactive handles for further chemical elaboration, allowing for the construction of complex molecular frameworks from a relatively simple starting material.

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | NaOH, ethanol, 80°C | Chalcone derivatives |

| Acid-Catalyzed Rearrangement | Boron trifluoride (BF₃), 0–50°C | Cyclopentenones |

| Dehydration | Dilute aqueous H₂SO₄ | Alkenes (e.g., 2,3-Dimethylbut-2-ene) |

Role in Advanced Chemical Manufacturing

In the realm of industrial chemistry, this compound serves as a valuable precursor in the manufacture of specialty chemicals. Its applications include the production of fragrances and flavors, where the specific arrangement of atoms contributes to the desired sensory properties.

The synthesis of its parent compound, pinacolone (B1678379), provides insight into the industrial-scale processes related to this chemical family. For example, pinacolone can be synthesized through the gas-phase catalytic decarboxylation of pivalic acid and glacial acetic acid over a catalyst. google.com This type of process, which occurs in a fixed-bed reactor at high temperatures (380-400 °C), is indicative of the robust manufacturing methods employed to produce these chemical building blocks in large quantities. google.com The subsequent conversion of pinacolone to this compound provides a reliable route for manufacturers to access this versatile intermediate for further use in their production lines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-hydroxy-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNOWYSCJOKVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433300 | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38895-88-4 | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxy 3,3 Dimethylbutan 2 One and Its Key Intermediates

Established Synthetic Pathways

Several well-established routes are employed for the synthesis of 1-hydroxy-3,3-dimethylbutan-2-one and its intermediates. These methods include asymmetric reduction, multi-step synthesis, and hydrolysis-based preparations.

Asymmetric Reduction Approaches (e.g., of 3,3-Dimethyl-2-butanone with specific reagents)

A primary route to chiral this compound involves the asymmetric reduction of the prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone). This approach is crucial for obtaining enantiomerically pure forms of the target alcohol, which are often required for the synthesis of biologically active compounds.

One effective method utilizes diisopinocampheylchloroborane, a chiral reducing agent, which has been shown to reduce 3,3-dimethyl-2-butanone to the corresponding alcohol with high enantiomeric excess. scientificlabs.co.uk Another significant advancement in this area is the use of catalytic amounts of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane. researchgate.netwikipedia.org The mechanism involves the formation of a complex between the oxazaborolidine, borane, and the ketone, facilitating a stereoselective hydride transfer. researchgate.netwikipedia.org The steric bulk of the tert-butyl group on the ketone plays a significant role in the stereochemical outcome of the reduction. researchgate.net

The general principle of these reductions is to create a chiral environment that favors the addition of a hydride to one face of the carbonyl group over the other, leading to a preponderance of one enantiomer of the resulting alcohol.

Multi-Step Synthesis from Precursors (e.g., involving 2-picolinic acid and (S)-tert-leucinol)

Multi-step syntheses are employed to construct key intermediates that can be further elaborated to this compound or its derivatives. A well-documented example is the synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, a crucial precursor for certain chiral ligands. researchgate.net

This synthesis begins with the activation of 2-picolinic acid. researchgate.net The carboxylic acid is treated with iso-butylchloroformate and N-methylmorpholine to form a mixed anhydride (B1165640). This activated intermediate then undergoes amidation with (S)-tert-leucinol. researchgate.net The reaction is typically performed in dichloromethane (B109758) at low temperatures initially and then allowed to warm to room temperature. researchgate.net This procedure has been optimized to achieve high yields, often in the range of 89-90%, after purification by silica (B1680970) gel flash chromatography. researchgate.net The resulting amide, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, is a stable, solid compound that contains the core structure of this compound embedded within a larger molecule. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield |

| 2-Picolinic acid | (S)-tert-Leucinol | iso-Butylchloroformate, N-Methylmorpholine | (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 89-90% researchgate.net |

Hydrolysis-Based Preparations (e.g., from chlorinated analogues)

Another synthetic approach to this compound is through the hydrolysis of a halogenated precursor. A common starting material for this method is 1-chloro-3,3-dimethylbutan-2-one. This reaction is a nucleophilic substitution where the chlorine atom is displaced by a hydroxyl group.

The hydrolysis is typically carried out using an aqueous solution of a base, such as sodium hydroxide (B78521). The reaction mixture is heated to facilitate the substitution. This method provides a direct route to the target compound, converting the alpha-haloketone to the corresponding alpha-hydroxyketone. While this method is straightforward, the reactivity of the starting chloro-ketone and potential side reactions must be considered.

Development of Scalable Synthetic Routes

The industrial demand for this compound, particularly for the synthesis of products like hydroxypinacolone retinoate (HPR) used in cosmetics, necessitates the development of scalable and efficient synthetic routes. patsnap.comnih.gov While detailed proprietary industrial processes are not always published, general strategies for scaling up production can be inferred.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. In the multi-step synthesis of the picolinamide (B142947) intermediate, screening of various coupling methods revealed that using a mixed anhydride for the activation of 2-picolinic acid provided the highest yield. researchgate.net

For hydrolysis-based preparations from chlorinated analogues, optimization would involve adjusting parameters such as the concentration of the base, reaction temperature, and reaction time to ensure complete conversion while minimizing the formation of byproducts.

In the context of producing downstream products like HPR, the purity of the this compound starting material is critical. Enzymatic synthesis methods for HPR have been developed that show high conversion rates (e.g., 95%), which implies the use of high-purity hydroxypinacolone. patsnap.com

Challenges in Synthesis and Purification Strategies

The synthesis and purification of this compound and its intermediates are not without challenges. In the multi-step synthesis leading to (S)-tert-ButylPyOx, the cyclization of the (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide intermediate proved to be more difficult than expected. researchgate.net Attempts to activate the alcohol as a mesylate or tosylate for in-situ cyclization resulted in low yields and incomplete conversion, possibly due to hydrolysis of the ligand under the reaction conditions. researchgate.net

Purification can also present significant hurdles. In an alternative synthesis of a related ligand, purification by silica gel chromatography was described as tedious due to the presence of numerous impurities. researchgate.net For the synthesis of the picolinamide intermediate, while a high yield is achievable, it still necessitates purification by flash chromatography, which can be a bottleneck in large-scale production. researchgate.net

Furthermore, the stability of the target compound and its derivatives can be a concern. For instance, related retinol (B82714) derivatives are known to be sensitive to heat and oxidation, which can complicate handling and storage. nih.gov Ensuring the removal of impurities, such as residual starting materials or byproducts from the synthesis, is critical, especially when the compound is intended for use in pharmaceutical or cosmetic applications where high purity is mandatory.

Chemical Reactivity and Transformation Studies of 1 Hydroxy 3,3 Dimethylbutan 2 One

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group of 1-hydroxy-3,3-dimethylbutan-2-one can undergo several key reactions, including esterification, halogenation, and oxidation.

Esterification Reactions (e.g., with retinoic acid derivatives)

The hydroxyl group of this compound can be esterified with various carboxylic acids. A notable example is its reaction with all-trans retinoic acid to form hydroxyl-pinacolone retinoate. e3s-conferences.org This ester has applications in the cosmetics industry for regulating the metabolism of the stratum corneum. e3s-conferences.orggoogle.com The synthesis involves the reaction of this compound with a chlorinated derivative of retinoic acid in the presence of a base. e3s-conferences.org

A typical procedure for this esterification is as follows: 1-hydroxy-3,3-dimethyl-2-butanone is dissolved in a solvent like toluene, and a base such as triethylamine (B128534) is added. e3s-conferences.org The retinoyl chloride, previously prepared from retinoic acid, is then added dropwise at a controlled temperature (e.g., 0°C). e3s-conferences.org The reaction mixture is stirred for several hours to yield the desired ester, which can be isolated and purified. e3s-conferences.org

Table 1: Esterification of this compound with a Retinoic Acid Derivative

| Reactants | Reagents | Product | Yield | Reference |

|---|

Halogenation Reactions (e.g., conversion to chlorinated derivatives)

The hydroxyl group can be substituted by a halogen atom, such as chlorine, to form a halo-ketone. This transformation can be achieved using standard halogenating agents. For instance, the reaction with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to alkyl chlorides. unacademy.com This reaction typically proceeds with good yields and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. unacademy.com The resulting product from the chlorination of this compound is 1-chloro-3,3-dimethylbutan-2-one. sielc.com This chlorinated ketone is a useful intermediate in further synthetic applications. sielc.com

Table 2: Halogenation of this compound

| Starting Material | Reagent | Product | Reference |

|---|

Oxidation Reactions

Oxidation of the primary hydroxyl group in this compound would lead to an aldehyde. However, due to the presence of the adjacent ketone, the primary alcohol is more commonly oxidized. The oxidation of the secondary alcohol in a similar compound, 3,3-dimethyl-2-butanol, is known to produce 3,3-dimethyl-2-butanone (pinacolone). copernicus.org A search result indicates that the hydroxyl group of this compound undergoes oxidation to form 3,3-dimethyl-2-butanone (pinacolone). This suggests the oxidation of the hydroxyl group and subsequent cleavage of the carbon-carbon bond between the carbonyl and the former hydroxyl-bearing carbon.

Reactions Involving the Ketone Functionality

The ketone group in this compound is a site for nucleophilic addition and condensation reactions.

Reduction Reactions (e.g., stereoselective reductions)

The ketone carbonyl group can be reduced to a secondary hydroxyl group, yielding a diol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used for this transformation. brainly.combrainly.com The reduction of this compound with sodium borohydride would produce 3,3-dimethyl-1,2-butanediol.

Given the presence of a hydroxyl group in the β-position to the ketone, stereoselective reductions are possible. youtube.com The existing stereocenter can direct the incoming hydride reagent to one face of the ketone, leading to the preferential formation of one diastereomer of the diol product. youtube.com This is a valuable strategy in the synthesis of polyketide natural products. youtube.com For example, the Narasaka-Prasad reduction is a method for the 1,3-syn-diastereoselective reduction of β-hydroxy ketones. youtube.com Furthermore, enzymatic reductions can also achieve high stereoselectivity. For instance, species of Rhodococcus and Brevibacterium have been used for the stereoselective reduction of similar halo-keto-amines. google.com

Table 3: Reduction of this compound

| Starting Material | Reducing Agent | Product | Reference |

|---|

Condensation Reactions

The ketone functionality can participate in condensation reactions, such as the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of a ketone with an aldehyde to form an α,β-unsaturated ketone. In the case of this compound, the enolate formed by deprotonation of the α-carbon (C1) could potentially react with an aldehyde. However, the hydroxyl group at C1 complicates this. A more likely scenario for a Claisen-Schmidt type reaction would involve the enolate of a different ketone reacting with the ketone of this compound, although this specific reaction is not detailed in the provided search results. The steric hindrance from the tert-butyl group would also influence the feasibility and outcome of such a reaction.

Hydrolysis Behavior of Derivatives

The hydrolysis of derivatives of this compound, particularly its esters, is a critical aspect of their chemical stability and reactivity profile. The rate and mechanism of this hydrolysis are significantly influenced by the reaction conditions (pH) and the nature of the acyl group.

The hydrolysis of esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the reaction is typically an AAC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. mdpi.com In alkaline conditions, the BAC2 mechanism is favored, which involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. mdpi.com

A key feature in the hydrolysis of esters of this compound is the potential for neighboring group participation by the hydroxyl group. The proximity of the hydroxyl group to the ester carbonyl can lead to intramolecular catalysis, significantly accelerating the rate of hydrolysis compared to structurally similar esters lacking this group. acs.orgacs.orgdocumentsdelivered.com This rate enhancement is attributed to the hydroxyl group acting as an intramolecular nucleophile, attacking the ester carbonyl to form a transient cyclic intermediate, which is then hydrolyzed. The efficiency of this participation is dependent on the pH, as the ionized hydroxyl group (alkoxide) is a more potent nucleophile.

The electronic properties of the acyl group also play a crucial role in the rate of hydrolysis. Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. utdallas.edu Conversely, electron-donating groups decrease the rate of hydrolysis.

Below is a table summarizing the expected relative hydrolysis rates of various derivatives of this compound under different pH conditions, based on general principles of ester hydrolysis.

Interactive Data Table: Relative Hydrolysis Rates of this compound Derivatives

| Derivative | R Group | pH Condition | Expected Relative Rate | Primary Influencing Factors |

| 1-Acetoxy-3,3-dimethylbutan-2-one | -COCH₃ | Acidic (pH < 7) | Moderate | AAC2 mechanism |

| 1-Acetoxy-3,3-dimethylbutan-2-one | -COCH₃ | Basic (pH > 7) | Fast | BAC2 mechanism, Neighboring group participation |

| 1-Benzoyloxy-3,3-dimethylbutan-2-one | -COC₆H₅ | Acidic (pH < 7) | Moderate | AAC2 mechanism |

| 1-Benzoyloxy-3,3-dimethylbutan-2-one | -COC₆H₅ | Basic (pH > 7) | Fast | BAC2 mechanism, Neighboring group participation |

| 1-(p-Nitrobenzoyloxy)-3,3-dimethylbutan-2-one | -COC₆H₄NO₂ | Acidic (pH < 7) | Faster | AAC2 mechanism, Electron-withdrawing group |

| 1-(p-Nitrobenzoyloxy)-3,3-dimethylbutan-2-one | -COC₆H₄NO₂ | Basic (pH > 7) | Very Fast | BAC2 mechanism, Enhanced electrophilicity, Neighboring group participation |

Mechanistic Investigations of Key Chemical Transformations

The dual functionality of this compound allows for a variety of chemical transformations, with the reduction of the ketone and the oxidation of the secondary alcohol being of primary importance.

Reduction of the Carbonyl Group:

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 3,3-dimethylbutane-1,2-diol. A common reagent for this transformation is sodium borohydride (NaBH₄). The reduction of α-hydroxy ketones with sodium borohydride can exhibit diastereoselectivity due to the influence of the adjacent hydroxyl group.

The mechanism of this reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. In the case of α-hydroxy ketones, a key mechanistic feature is the potential for chelation control. The metal cation (e.g., Na⁺) can coordinate with both the carbonyl oxygen and the hydroxyl oxygen, forming a cyclic intermediate. This chelation locks the conformation of the molecule and directs the hydride attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. For this compound, this chelation-controlled reduction would favor the formation of the syn-diol.

The proposed mechanism for the chelation-controlled reduction is as follows:

Chelation: The sodium ion coordinates to the oxygen atoms of the hydroxyl and carbonyl groups, forming a five-membered ring intermediate. This fixes the conformation of the molecule.

Hydride Delivery: The borohydride complex then delivers a hydride ion to the carbonyl carbon. Due to the steric bulk of the tert-butyl group and the conformationally rigid chelate, the hydride preferentially attacks from the less hindered face.

Protonation: Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the diol product.

Oxidation of the Hydroxyl Group:

The secondary alcohol of this compound can be oxidized to a ketone. However, due to the presence of the adjacent carbonyl group, further oxidation and carbon-carbon bond cleavage can occur, particularly under harsh conditions. A common and potent oxidizing agent is potassium permanganate (B83412) (KMnO₄).

The oxidation of α-hydroxy ketones with permanganate can proceed through different pathways depending on the reaction conditions. Under vigorous conditions (e.g., heat, strong acid or base), oxidative cleavage of the C-C bond between the hydroxyl and carbonyl groups is common, leading to the formation of carboxylic acids. ncert.nic.inslideshare.netlibretexts.org For this compound, this would likely yield 3,3-dimethylbutanoic acid and carbon dioxide.

The mechanism for the oxidative cleavage by permanganate is complex but is thought to involve the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate can then decompose through a series of steps involving electron transfer and bond cleavage.

A plausible mechanistic pathway for the oxidative cleavage is:

Formation of Manganate Ester: The permanganate ion attacks the hydroxyl group to form a cyclic manganate(V) diester intermediate. nih.govrsc.org

C-C Bond Cleavage: This intermediate can then undergo fragmentation, leading to the cleavage of the carbon-carbon bond between the original hydroxyl and carbonyl carbons. This step is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.

Further Oxidation: The resulting fragments are then further oxidized by the permanganate to yield the final carboxylic acid products.

Under carefully controlled, milder conditions, it is sometimes possible to selectively oxidize the secondary alcohol to the corresponding α-diketone, 3,3-dimethylbutane-2,3-dione, although preventing over-oxidation and C-C bond cleavage can be challenging with a strong oxidant like permanganate.

Synthesis and Utility of Derivatives and Analogs of 1 Hydroxy 3,3 Dimethylbutan 2 One

Synthesis of Specific Functionalized Derivatives

The strategic modification of 1-hydroxy-3,3-dimethylbutan-2-one and its parent ketone, pinacolone (B1678379), allows for the introduction of diverse functional groups, leading to compounds with tailored properties.

Picolinamide (B142947) derivatives represent an important class of compounds derived from the amino alcohol analog of this compound. The synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide is a well-established procedure that involves the amidation of (S)-tert-leucinol with picolinic acid.

A common synthetic route involves the activation of picolinic acid with a chloroformate, such as iso-butylchloroformate, in the presence of a base like N-methylmorpholine to form a mixed anhydride (B1165640). This reactive intermediate is then treated with (S)-tert-leucinol to yield the desired picolinamide. The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures to control reactivity. This method provides the target compound in high yield and purity.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Yield |

| 2-Picolinic acid | (S)-tert-leucinol | iso-Butylchloroformate, N-Methylmorpholine | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 89-90% |

Hydroxyl-pinacolone retinoate (HPR) is an ester of retinoic acid and this compound. It has gained significant attention in the cosmetic industry as a next-generation retinoid. typology.comtypology.com Several synthetic methods for its preparation have been developed.

One common approach is the esterification of all-trans retinoic acid with this compound. prepchem.com To facilitate this reaction, retinoic acid is often first converted to a more reactive acyl chloride intermediate. This can be achieved by treating the retinoic acid with a chlorinating agent, such as phosphorus trichloride (PCl₃), in an inert solvent like toluene. prepchem.comprepchem.com The resulting retinoyl chloride is then reacted with this compound in the presence of a base, such as triethylamine (B128534), to afford hydroxyl-pinacolone retinoate. prepchem.com

An alternative, greener approach utilizes enzymatic catalysis. In this method, a retinoate ester, such as methyl retinoate, is reacted with this compound in an aqueous buffer solution containing an acyltransferase enzyme. This biocatalytic approach proceeds under mild conditions and can achieve high conversion rates.

| Reactant 1 | Reactant 2 | Method | Key Reagents/Catalyst | Product |

| Retinoic acid | This compound | Acyl Chloride Intermediate | PCl₃, Triethylamine | Hydroxyl-pinacolone retinoate |

| Methyl retinoate | This compound | Enzymatic Transesterification | Acyltransferase MsAcT | Hydroxyl-pinacolone retinoate |

Halo-ketone derivatives, specifically α-haloketones of 3,3-dimethylbutan-2-one (pinacolone), are crucial synthetic intermediates. nih.gov The most common examples are 1-chloro-3,3-dimethylbutan-2-one and 1-bromo-3,3-dimethylbutan-2-one. stenutz.eucymitquimica.com These compounds are typically synthesized via the direct α-halogenation of pinacolone.

The bromination of pinacolone can be achieved by treating it with bromine (Br₂) in a suitable solvent such as chloroform or methanol. prepchem.com Similarly, chlorination can be carried out using various chlorinating agents. The reactivity of the α-carbon to the carbonyl group allows for selective halogenation at this position. These α-haloketones are not derivatives of this compound itself but are key precursors for other derivatives, such as the imidazole derivatives discussed below.

| Starting Material | Halogenating Agent | Solvent | Product |

| 3,3-Dimethylbutan-2-one (Pinacolone) | Bromine (Br₂) | Chloroform | 1-Bromo-3,3-dimethylbutan-2-one |

| 3,3-Dimethylbutan-2-one (Pinacolone) | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 1-Chloro-3,3-dimethylbutan-2-one |

Imidazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities. ijpsjournal.comnih.gov The synthesis of 1-(imidazol-1-yl)-3,3-dimethylbutan-2-one can be readily achieved through the nucleophilic substitution of an α-haloketone precursor.

Specifically, 1-bromo-3,3-dimethylbutan-2-one or 1-chloro-3,3-dimethylbutan-2-one is reacted with imidazole in a suitable solvent. The nitrogen atom of the imidazole ring acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond and yielding the desired imidazole derivative. This reaction is a common and efficient method for the synthesis of N-substituted imidazole ketones.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 1-Bromo-3,3-dimethylbutan-2-one | Imidazole | Dimethylformamide (DMF) | 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one |

Synthetic Applications of Derived Compounds

The derivatives synthesized from this compound and its related structures serve as important building blocks and active molecules in various applications.

Picolinamide Derivatives : The primary synthetic application of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide is as a precursor for the synthesis of chiral Pyridinooxazoline (PyOx) ligands, such as (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx). beilstein-journals.orgnih.gov These ligands are highly effective in asymmetric catalysis, particularly in palladium-catalyzed reactions like the conjugate addition of arylboronic acids to enones, enabling the creation of molecules with specific stereochemistry. beilstein-journals.org

Retinoate Derivatives : Hydroxyl-pinacolone retinoate is primarily used in the cosmetics and skincare industry. typology.compaulaschoice-eu.com It functions as a vitamin A derivative that can help reduce the visible signs of aging, improve skin texture, and manage breakouts. paulaschoice-eu.comkorelu.de Its structure provides high stability and it is reported to be less irritating than other retinoids because it can bind directly to retinoid receptors in the skin without needing metabolic conversion. typology.comincidecoder.com

Halo-Ketone Derivatives : As reactive intermediates, α-haloketones like 1-bromopinacolone are versatile building blocks in organic synthesis. nih.gov They are used in the preparation of a wide array of heterocyclic compounds, including furans, pyrroles, and thiophenes, through reactions with various nucleophiles. nih.gov As demonstrated, they are key precursors for N-substituted imidazoles, which have significant pharmacological applications. taylorandfrancis.com

Imidazole Derivatives : Imidazole and its derivatives are known to exhibit a broad spectrum of biological activities. ijpsjournal.commdpi.com Compounds containing the imidazole scaffold are investigated for various therapeutic uses, including as antifungal, antibacterial, anti-inflammatory, and antitumor agents. nih.govnih.govnih.gov The synthesis of molecules like 1-(imidazol-1-yl)-3,3-dimethylbutan-2-one provides a platform for the development of new potential pharmaceutical compounds.

Applications in Advanced Organic Synthesis and Catalysis

Intermediate in Pharmaceutical Synthesis

The structural motif of 1-hydroxy-3,3-dimethylbutan-2-one is a key component in the synthesis of various pharmaceutical agents. Its ability to participate in a range of chemical transformations makes it a valuable starting material or intermediate for creating more complex drug molecules. For instance, it can be used to introduce the sterically bulky and functionally rich hydroxypinacolone fragment into a larger molecule, which can be critical for biological activity.

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound serves as an important building block in the development of new agrochemicals. The synthesis of novel pesticides and herbicides often relies on the assembly of specific molecular frameworks, and this compound provides a readily available and reactive component for constructing such structures.

Precursor for Chiral Ligands in Asymmetric Catalysis

One of the most significant applications of this compound is in the field of asymmetric catalysis, where it serves as a precursor for the synthesis of chiral ligands. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other—a critical requirement in the synthesis of many modern drugs.

Development of Pyridinooxazoline (PyOx) Ligands

A prominent class of chiral ligands derived from this compound is the pyridinooxazoline (PyOx) family. The synthesis of these ligands often involves the conversion of the hydroxyketone to a corresponding amino alcohol, such as 2-amino-3,3-dimethylbutan-1-ol, which is then cyclized with a pyridine (B92270) derivative to form the characteristic oxazoline (B21484) ring. The tert-butyl group from the starting material provides a crucial steric element that influences the coordination of the ligand to a metal center and, consequently, the enantioselectivity of the catalyzed reaction.

Role in Asymmetric Conjugate Addition Reactions

Chiral ligands derived from this compound have proven to be highly effective in asymmetric conjugate addition reactions. These carbon-carbon bond-forming reactions are fundamental in organic synthesis. The use of chiral copper complexes with ligands such as those of the PyOx type enables the highly enantioselective addition of nucleophiles to α,β-unsaturated ketones. rsc.org This methodology allows for the creation of chiral products with excellent control over the three-dimensional arrangement of atoms.

Analytical and Spectroscopic Characterization Methodologies for 1 Hydroxy 3,3 Dimethylbutan 2 One and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 1-hydroxy-3,3-dimethylbutan-2-one and its derivatives. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

Detailed chemical characterization of various organic compounds, including ketones, has been achieved using GC-MS methods. epa.gov For complex mixtures, fractionation into different polarity groups can be performed prior to GC-MS analysis to improve separation and identification. epa.gov The use of different GC phases can also aid in the comprehensive analysis of a sample. epa.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For α-hydroxy ketones similar in structure to this compound, reversed-phase HPLC methods are commonly employed.

A typical HPLC method for a related compound, 3-hydroxy-3-phenylbutan-2-one, utilizes a C18 or a specialized reversed-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that uses smaller particle size columns (typically sub-2 µm) to achieve faster separations and higher resolution. UPLC methods can be developed for the rapid analysis of compounds like this compound, often by adapting existing HPLC methods to the UPLC format. sielc.com The use of smaller particle columns allows for significantly shorter run times compared to traditional HPLC. bldpharm.com

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly well-suited for the separation of chiral compounds and thermally labile molecules. wikipedia.org SFC offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. youtube.comyoutube.com

The instrumentation for SFC is similar to HPLC but requires components to maintain the mobile phase in its supercritical state. wikipedia.orgyoutube.com The polarity of the mobile phase can be adjusted by adding a polar co-solvent (modifier). youtube.com SFC can be used for a wide range of applications, from analytical to preparative scale separations. youtube.comnih.gov

Table 1: Comparison of Chromatographic Techniques

| Technique | Principle | Typical Application for this compound | Advantages |

| GC-MS | Separation based on volatility and polarity, with mass-based detection. | Analysis of volatile derivatives and impurity profiling. | High sensitivity and specificity, provides structural information. |

| HPLC | Separation based on polarity using a liquid mobile phase. | Purity determination and quantification. | Versatile, applicable to a wide range of compounds, scalable. sielc.com |

| UPLC | High-resolution separation using small particle columns. | Fast purity and impurity analysis. | Faster analysis times, higher resolution and sensitivity than HPLC. sielc.com |

| SFC | Normal-phase separation using a supercritical fluid mobile phase. | Chiral separations and purification of derivatives. | Fast, environmentally friendly, suitable for thermally labile compounds. wikipedia.orgnih.gov |

| TLC | Simple and rapid separation on a coated plate. | Reaction monitoring and preliminary purity assessment. | Inexpensive, simple, and fast. |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity assessments of this compound. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a solvent system, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. For a derivative of this compound, 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, characteristic IR bands are observed. scifiniti.com The stretching vibration of the carbonyl group (C=O) not involved in hydrogen bonding appears around 1719 cm⁻¹, while the carbonyl group forming a hydrogen bond is shifted to a lower frequency of 1636 cm⁻¹. scifiniti.com Stretching vibrations for C-H bonds in methyl and methylene (B1212753) groups are observed in the region of 2860-3100 cm⁻¹. scifiniti.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. While specific NMR data for this compound is available from suppliers, general principles can be applied. ¹H NMR would show distinct signals for the protons of the methyl groups, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton itself. ¹³C NMR would provide information on the different carbon environments, including the carbonyl carbon and the carbons of the tert-butyl group.

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound, the predicted monoisotopic mass is 116.08373 Da. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Carbonyl (C=O) stretch at ~1719 cm⁻¹ (non-H-bonded) and ~1636 cm⁻¹ (H-bonded) | Presence of ketone functional groups | scifiniti.com |

| C-H stretching vibrations at 2860-3100 cm⁻¹ | Presence of alkyl groups | scifiniti.com | |

| Mass Spectrometry | Predicted Monoisotopic Mass: 116.08373 Da | Molecular mass of the compound | uni.lu |

| Predicted CCS for [M+H]⁺: 123.8 Ų | Information on the ion's structure | uni.lu | |

| Predicted CCS for [M+Na]⁺: 131.3 Ų | Information on the ion's structure | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their connectivity and spatial arrangement. For this compound, the spectrum typically shows distinct signals corresponding to the different types of protons present.

A representative ¹H NMR spectrum of this compound in water (H₂O) at 600 MHz displays the following key signals hmdb.ca:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.17 | dd | 2H | -CH₂- (Hydroxymethyl group) |

| 2.42 | dd | 2H | -CH₂- (Methylene adjacent to carbonyl) |

| 1.20 | d | 9H | -C(CH₃)₃ (tert-Butyl group) |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~210-215 |

| Methylene Carbon (-CH₂OH) | ~65-70 |

| Quaternary Carbon (-C(CH₃)₃) | ~40-45 |

| Methyl Carbons (-C(CH₃)₃) | ~25-30 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

For derivatives such as 3,3-dimethyl-2-butanol, the ¹³C NMR spectrum shows shifts for the carbon attached to the hydroxyl group and the various methyl and methine carbons, providing a comparative basis for structural analysis chemicalbook.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The FTIR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm the presence of key functional groups scifiniti.com.

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration.

C=O Stretch: A strong, sharp absorption peak appears in the range of 1700-1725 cm⁻¹, indicative of the carbonyl (C=O) group of the ketone.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol typically appears in the 1000-1100 cm⁻¹ region.

The analysis of FTIR spectra, often in conjunction with computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the vibrational properties and molecular structure of these compounds scifiniti.com.

Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol nih.gov. In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 116.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. Predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated to aid in its identification in complex mixtures uni.lu. The fragmentation pattern of related structures, like 2,3-dimethylbutane, often shows characteristic losses of alkyl fragments, which can be compared to understand the fragmentation of this compound docbrown.info.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 117.09101 | 123.8 |

| [M+Na]⁺ | 139.07295 | 131.3 |

| [M-H]⁻ | 115.07645 | 123.2 |

Table 3: Predicted m/z and Collision Cross Section (CCS) values for adducts of this compound. uni.lu

Purity Assessment Methodologies

Ensuring the purity of this compound is crucial for its application in research and synthesis. Purity is often assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. By using a suitable stationary and mobile phase, impurities can be separated from the main compound, and their relative amounts can be quantified. The purity of commercially available this compound is often stated as ≥97% chemscene.com.

NMR spectroscopy can also be used for purity assessment. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can provide a quantitative measure of purity.

Stereochemical Analysis Techniques (e.g., Optical Rotation, Chiral Chromatography)

Since this compound itself is not chiral, these techniques are more relevant for its chiral derivatives. Chirality, or the "handedness" of a molecule, is a critical aspect of stereochemistry, and the separation and analysis of enantiomers (non-superimposable mirror images) are essential in many applications sigmaaldrich.comsigmaaldrich.com.

Optical Rotation:

Chiral molecules have the ability to rotate the plane of polarized light, a property known as optical activity sigmaaldrich.comsigmaaldrich.com. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is measured using a polarimeter. The direction and magnitude of the rotation can help in identifying and characterizing a specific enantiomer nih.gov.

Chiral Chromatography:

Chiral chromatography is a powerful technique for separating enantiomers sigmaaldrich.comsigmaaldrich.comgcms.cz. This is typically achieved using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) gcms.czsid.ir. The CSP interacts differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs are commonly used for this purpose due to their ability to form inclusion complexes with the enantiomers, leading to differential retention times sigmaaldrich.com. The development of various CSPs has enabled the effective separation of a wide range of chiral compounds sid.ir.

Theoretical and Computational Studies on 1 Hydroxy 3,3 Dimethylbutan 2 One

Molecular Structure and Conformational Analysis

The molecular structure of 1-hydroxy-3,3-dimethylbutan-2-one is characterized by a butane (B89635) backbone with a hydroxyl group on the first carbon and a ketone on the second. The presence of a bulky tert-butyl group at the third carbon position significantly influences the molecule's conformational landscape. The key rotatable bonds that define its shape are the C1-C2 bond and the C-O bond of the hydroxyl group.

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), seeks to identify the lowest energy arrangements of the atoms. For α-hydroxy ketones, a critical factor is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. This interaction can stabilize certain conformations. The primary dihedral angle of interest is O=C-C-O, which dictates the relative orientation of the two functional groups.

Theoretical studies on similar acyclic α-hydroxy ketones have shown that multiple conformers can exist with relatively small energy differences. The most stable conformers are often those that either allow for a weak intramolecular O-H···O=C hydrogen bond or minimize steric repulsion. The bulky tert-butyl group in this compound is expected to favor conformations where it is positioned away from the other functional groups to reduce steric strain.

Table 1: Representative Calculated Structural Parameters for a Stable Conformer of an α-Hydroxy Ketone

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.22 Å |

| C-C (keto-hydroxyl) | ~1.52 Å | |

| C-O (hydroxyl) | ~1.42 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | O=C-C | ~118° |

| C-C-O (hydroxyl) | ~110° | |

| C-O-H | ~108° | |

| Dihedral Angle | O=C-C-O | Varies by conformer |

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound. DFT methods, such as B3LYP, are commonly employed to calculate various molecular properties and reactivity descriptors.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For α-hydroxy ketones, the HOMO is often localized on the oxygen atoms, while the LUMO is typically centered on the C=O π* antibonding orbital.

Other calculated parameters, such as the electrostatic potential (ESP) map, highlight the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, typically around the hydroxyl hydrogen) regions of the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 2: Representative Calculated Quantum Chemical Descriptors

| Descriptor | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | +1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Chemical stability/reactivity |

| Dipole Moment | ~2.5 D | Molecular polarity |

Note: These values are illustrative for a typical α-hydroxy ketone and are not specific to this compound. The exact values depend on the level of theory and basis set used in the calculation.

Reaction Mechanism Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. A characteristic reaction of α-hydroxy ketones is the acyloin rearrangement, an isomerization that involves the migration of a substituent. chemscene.com This rearrangement can be promoted by acid or base.

Computational studies can map the entire reaction pathway, identifying the structures of transition states and intermediates. By calculating the activation energies (the energy barrier that must be overcome for the reaction to proceed), chemists can predict the feasibility and rate of a given transformation. For the acyloin rearrangement, modeling would involve locating the transition state for the 1,2-shift of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon.

For this compound, a potential rearrangement could involve the migration of the tert-butyl group. However, the stability of the tertiary carbocation that would be formed as an intermediate would be a key factor. DFT calculations can clarify whether such a rearrangement is energetically favorable compared to other possible reaction pathways.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in determining the compound's physical properties and its behavior in solution.

In the solid state, these molecules would likely form networks of hydrogen bonds. Computational studies on other α-hydroxy ketones have analyzed the interplay between the energy gained from forming strong intermolecular interactions in a crystal lattice versus the intramolecular energy of the chosen conformation.

In solution, the solvent can have a profound effect on the molecule's conformation and reactivity. Solvation effects are often modeled computationally using continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). chemscene.comjscimedcentral.com These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. For a polar molecule like this compound, polar solvents would be expected to stabilize the molecule and could influence the conformational equilibrium by competing for hydrogen bonding with the solute's functional groups. For instance, a polar protic solvent could disrupt the intramolecular O-H···O=C hydrogen bond in favor of forming intermolecular hydrogen bonds with the solvent molecules.

常见问题

Basic Research Question

- X-ray crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . For small-molecule crystallography, use the WinGX suite to integrate data processing and structure solution .

- Spectroscopy : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for vicinal protons) and NOE correlations. IR spectroscopy can confirm hydroxyl and carbonyl functional groups.

What computational methods are suitable for analyzing the puckered conformation of this compound?

Advanced Research Question

The Cremer-Pople puckering coordinates method is ideal for quantifying ring or pseudo-ring puckering in flexible molecules. For this compound:

- DFT calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level.

- Puckering parameters : Calculate amplitude () and phase angle () to describe deviations from planarity. Compare results with crystallographic data to validate computational models .

How can chiral resolution of this compound be achieved, and what analytical techniques validate enantiomeric excess?

Advanced Research Question

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol gradients.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can catalyze enantioselective esterification.

- Validation : Polarimetry or chiral HPLC coupled with circular dichroism (CD) spectroscopy quantifies enantiomeric excess. Reference stereochemical studies in asymmetric synthesis for methodology .

How should researchers address contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

- Purity assessment : Verify via melting point analysis and -NMR integration. Impurities like residual solvents or diastereomers may skew data .

- Multi-method validation : Cross-reference NMR, IR, and mass spectrometry. For crystallographic discrepancies, re-refine data using SHELXL with updated scattering factors .

What are the stability considerations for this compound under varying storage and experimental conditions?

Advanced Research Question

- Storage : Store at −20°C in amber vials to prevent photodegradation .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Hygroscopicity : Use Karl Fischer titration to monitor water uptake, which may affect reactivity.

How can computational docking studies predict the bioactive conformation of this compound in enzyme binding sites?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., oxidoreductases).

- Conformational sampling : Apply molecular dynamics (MD) simulations (NAMD or GROMACS) to explore low-energy conformers. Validate against crystallographic data from related ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。